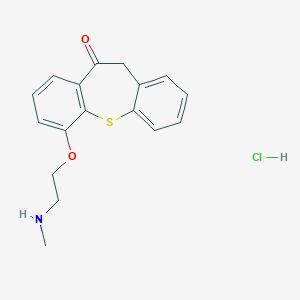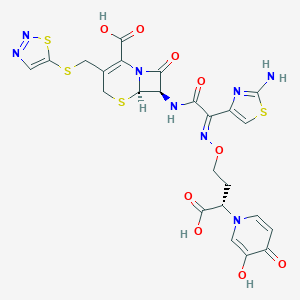
7-Acttcc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acttcc is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized through a unique synthesis method and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 7-Acttcc is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in these processes.
Biochemical and Physiological Effects
7-Acttcc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Acttcc is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of 7-Acttcc is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Zukünftige Richtungen
There are many future directions for the study of 7-Acttcc. One area of research is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another area of research is the development of more efficient synthesis methods for 7-Acttcc, which could increase its availability for use in research studies. Additionally, the potential use of 7-Acttcc in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, 7-Acttcc is a synthetic compound that has shown promising results in various scientific research studies. It is synthesized through a unique method and has potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer effects. While there are limitations to its use in lab experiments, there are many future directions for the study of 7-Acttcc that could lead to the development of more targeted therapies for various diseases.
Synthesemethoden
7-Acttcc is synthesized through a unique method that involves the use of a palladium-catalyzed cross-coupling reaction. The method involves the coupling of two different molecules, which results in the formation of the desired compound. This method has been optimized to produce high yields of 7-Acttcc with high purity.
Wissenschaftliche Forschungsanwendungen
7-Acttcc has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
133162-45-5 |
|---|---|
Produktname |
7-Acttcc |
Molekularformel |
C24H22N8O9S4 |
Molekulargewicht |
694.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(3S)-3-carboxy-3-(3-hydroxy-4-oxopyridin-1-yl)propoxy]iminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H22N8O9S4/c25-24-27-11(9-44-24)16(29-41-4-2-12(22(37)38)31-3-1-13(33)14(34)6-31)19(35)28-17-20(36)32-18(23(39)40)10(8-43-21(17)32)7-42-15-5-26-30-45-15/h1,3,5-6,9,12,17,21,34H,2,4,7-8H2,(H2,25,27)(H,28,35)(H,37,38)(H,39,40)/b29-16+/t12-,17+,21+/m0/s1 |
InChI-Schlüssel |
UFDSWFPMQKYCKL-XNTYYDGPSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/OCC[C@@H](C(=O)O)N3C=CC(=O)C(=C3)O)/C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
Synonyme |
7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid 7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid, 6R-(6alpha,7beta.(Z(R*))) isomer 7-ACTTCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



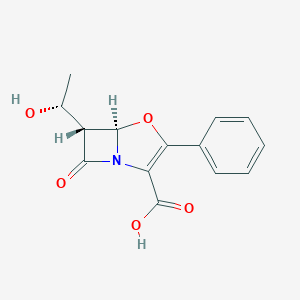
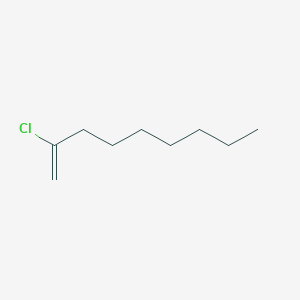
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

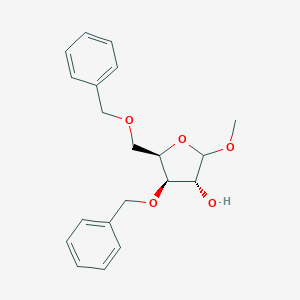

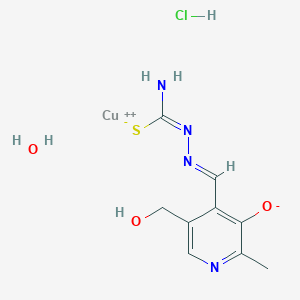
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
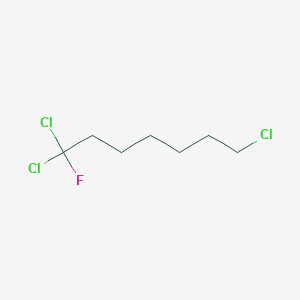
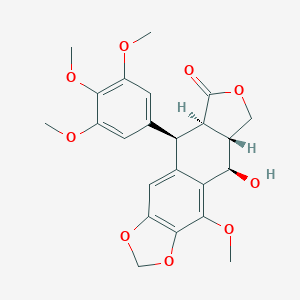
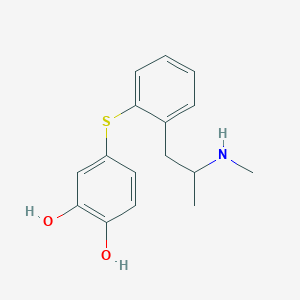
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
